molecular formula C19H24N2O3 B2700408 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one CAS No. 1421587-20-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one

货号: B2700408
CAS 编号: 1421587-20-3
分子量: 328.412
InChI 键: YDRAXCQHYYIEOC-FNORWQNLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[45]decan-6-yl)prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure and a dioxole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dioxole Ring: Starting from catechol, the dioxole ring is formed through a reaction with formaldehyde under acidic conditions.

    Spirocyclic Core Construction: The spirocyclic core is synthesized by reacting a suitable amine with a cyclic ketone, followed by cyclization.

    Final Coupling: The final step involves coupling the dioxole derivative with the spirocyclic intermediate using a Wittig reaction to form the (E)-alkene.

Industrial Production Methods: Industrial production may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxole ring, forming quinones.

    Reduction: Reduction reactions can target the alkene group, converting it to an alkane.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid like FeBr₃.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated spirocyclic compounds.

    Substitution: Halogenated benzodioxole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the spirocyclic structure.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in the development of novel materials, such as polymers with specific electronic or optical properties.

作用机制

The compound’s mechanism of action in biological systems involves interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.

相似化合物的比较

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of the spirocyclic core.

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(morpholin-4-yl)prop-2-en-1-one: Contains a morpholine ring, differing in electronic and steric properties.

Uniqueness:

  • The spirocyclic structure of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one provides unique steric and electronic characteristics, potentially leading to distinct biological activities and material properties.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

生物活性

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on existing literature, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name and molecular formula. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3, and its molecular weight is approximately 316.36 g/mol .

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For example, a related study demonstrated that derivatives of benzo[d][1,3]dioxole showed potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) with IC50 values lower than standard chemotherapeutic agents such as doxorubicin .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinMCF-74.56

The mechanisms underlying the anticancer effects of these compounds often involve apoptosis induction , cell cycle arrest , and inhibition of critical signaling pathways such as the EGFR pathway . Studies have shown that compounds like this compound can induce apoptosis by modulating proteins involved in the mitochondrial pathway such as Bax and Bcl-2 .

Anticonvulsant Activity

In addition to its anticancer properties, the compound's structural characteristics suggest potential anticonvulsant activity. Compounds with similar diazaspiro structures have shown efficacy in preclinical models for seizure control . The interaction with GABA receptors is a common mechanism through which these compounds exert their effects.

Case Studies

A notable study investigated a series of diazaspiro derivatives, including those structurally related to our compound of interest. The findings revealed that certain derivatives exhibited significant anticonvulsant activity in animal models, suggesting that modifications on the diazaspiro framework could enhance efficacy against seizures .

属性

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-20-10-11-21(19(13-20)8-2-3-9-19)18(22)7-5-15-4-6-16-17(12-15)24-14-23-16/h4-7,12H,2-3,8-11,13-14H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRAXCQHYYIEOC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCCC2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C2(C1)CCCC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。